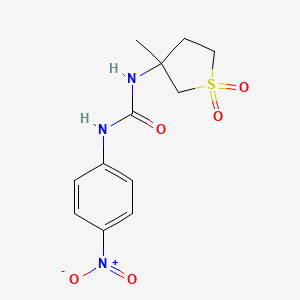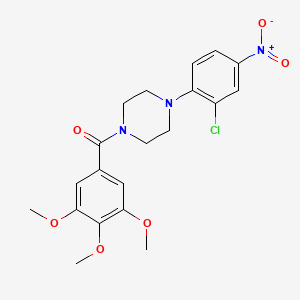
N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-(4-nitrophenyl)urea
説明
N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-(4-nitrophenyl)urea, also known as MTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTU is a member of the thienyl urea family of compounds, which have been shown to have a wide range of biological activities. In
科学的研究の応用
N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-(4-nitrophenyl)urea has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, this compound has been shown to have anti-tumor activity in several types of cancer cells, including breast, lung, and colon cancer cells. In neurobiology, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In drug discovery, this compound has been used as a lead compound for the development of novel drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cellular signaling pathways. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating specific signaling pathways. In neuronal cells, this compound has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases. This compound has also been shown to have anti-inflammatory effects in macrophages and other immune cells.
実験室実験の利点と制限
N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-(4-nitrophenyl)urea has several advantages as a research tool, including its high potency and selectivity for specific targets. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity in animal studies. However, there are also some limitations to the use of this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several future directions for research on N-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)-N'-(4-nitrophenyl)urea, including the development of more potent and selective analogs, the elucidation of the precise mechanism of action, and the evaluation of this compound in preclinical and clinical trials. Other potential future directions include the use of this compound as a tool to study specific signaling pathways and the identification of new biological targets for this compound and related compounds.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. Despite its potential as a research tool, there are also some limitations to the use of this compound in lab experiments. Nevertheless, the continued research on this compound and related compounds is likely to yield important insights into the mechanisms of cellular signaling and the development of novel drugs for a variety of diseases.
特性
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5S/c1-12(6-7-21(19,20)8-12)14-11(16)13-9-2-4-10(5-3-9)15(17)18/h2-5H,6-8H2,1H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWACOSMBSWJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenoxyacetamide](/img/structure/B3928952.png)

![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B3928968.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928974.png)
![ethyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3928984.png)
![N-ethyl-2-(ethylamino)-N-[2-(4-fluorophenoxy)ethyl]pyrimidine-5-carboxamide](/img/structure/B3928985.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3928990.png)


![1-(diphenylmethyl)-4-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B3929014.png)
![10-benzoyl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929029.png)
![N-{2-[(heptafluoropropyl)thio]phenyl}-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide](/img/structure/B3929039.png)

![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3929050.png)